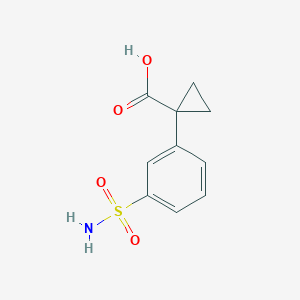
1-(3-Sulfamoylphenyl)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Sulfamoylphenyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H11NO4S and a molecular weight of 241.26 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with a sulfonamide group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1-(3-Sulfamoylphenyl)cyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction conditions typically involve the use of a catalyst, such as rhodium or copper, to facilitate the formation of the cyclopropane ring. Industrial production methods may involve large-scale cyclopropanation reactions followed by purification steps to obtain the desired compound with high purity.
Chemical Reactions Analysis
1-(3-Sulfamoylphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
1-(3-Sulfamoylphenyl)cyclopropanecarboxylic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Sulfamoylphenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity and function. The cyclopropane ring provides conformational rigidity, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(3-Sulfamoylphenyl)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:
1-(3-Bromophenyl)cyclopropanecarboxylic acid: This compound has a bromine substituent on the phenyl ring instead of a sulfonamide group.
1-(4-Bromophenyl)cyclopropanecarboxylic acid: Similar to the previous compound but with the bromine substituent at the para position.
1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid: This compound has two methoxy groups on the phenyl ring.
The uniqueness of this compound lies in the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C10H11NO4S |
|---|---|
Molecular Weight |
241.27 g/mol |
IUPAC Name |
1-(3-sulfamoylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO4S/c11-16(14,15)8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H,12,13)(H2,11,14,15) |
InChI Key |
FLNQBKWJOGAQBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)S(=O)(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13016335.png)
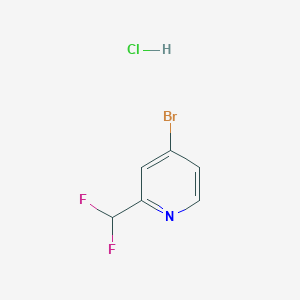

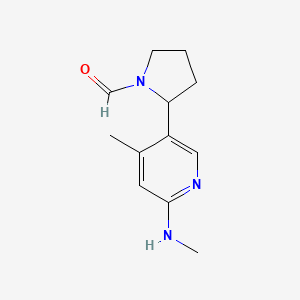
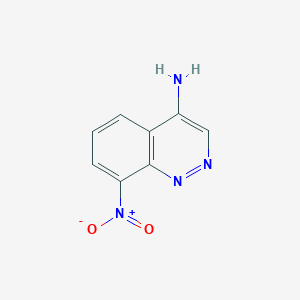
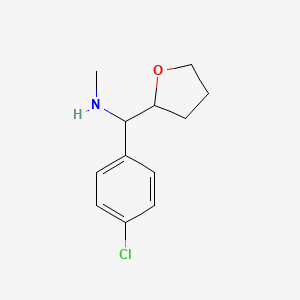
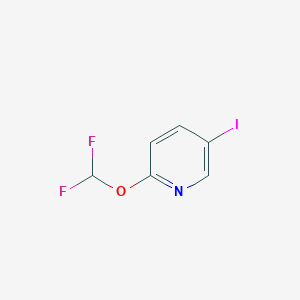
![4-Amino-3-methylthieno[3,2-c]pyridine-7-carboxylicacid](/img/structure/B13016377.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13016384.png)
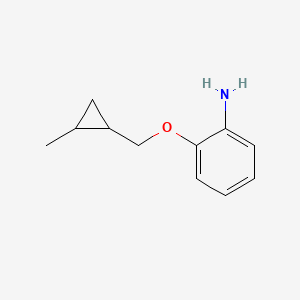
![N,4'-Dimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13016394.png)
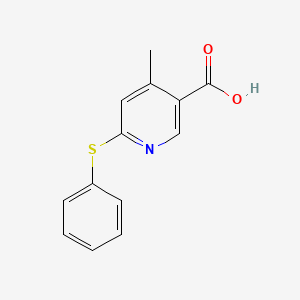
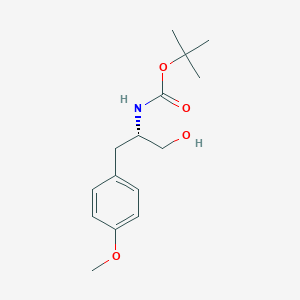
![Tert-butyl3-[cyano(fluoro)methyl]azetidine-1-carboxylate](/img/structure/B13016405.png)
